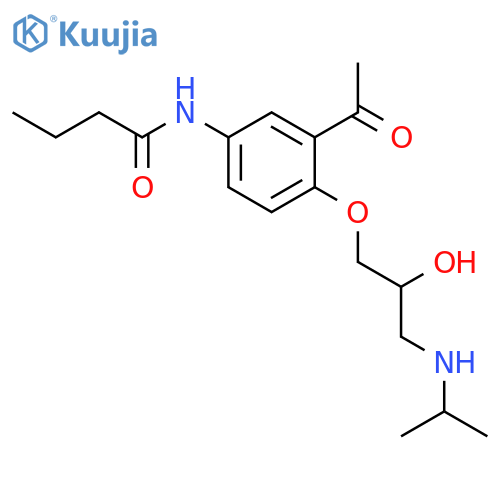Cas no 68107-81-3 (R-Acebutolol)

R-Acebutolol structure
R-Acebutolol 化学的及び物理的性質
名前と識別子
-
- R-Acebutolol
- N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
- 856NOF5HE9
- 68107-81-3
- Acebutolol, (R)-
- Q27269601
- (r)-N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]-butanamide
- BIDD:GT0524
- UNII-856NOF5HE9
- (+)-Acebutolol
- BUTANAMIDE, N-(3-ACETYL-4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-, (R)-
- (R)-Acebutolol
- Butanamide, N-(3-acetyl-4-((2R)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- DTXSID80218303
- SCHEMBL316625
-
- インチ: InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
- InChIKey: GOEMGAFJFRBGGG-OAHLLOKOSA-N
- ほほえんだ: CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
計算された属性
- せいみつぶんしりょう: 336.20504
- どういたいしつりょう: 336.205
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 10
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.118
- ふってん: 564.1°C at 760 mmHg
- フラッシュポイント: 295°C
- 屈折率: 1.542
- PSA: 87.66
R-Acebutolol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A123805-50mg |
R-Acebutolol |
68107-81-3 | 50mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A123805-250mg |
R-Acebutolol |
68107-81-3 | 250mg |
$ 839.00 | 2023-04-19 | ||
| TRC | A123805-25mg |
R-Acebutolol |
68107-81-3 | 25mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A123805-100mg |
R-Acebutolol |
68107-81-3 | 100mg |
$ 379.00 | 2023-04-19 | ||
| TRC | A123805-1g |
R-Acebutolol |
68107-81-3 | 1g |
$ 3000.00 | 2023-09-09 |
R-Acebutolol 関連文献
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
68107-81-3 (R-Acebutolol) 関連製品
- 37517-30-9(Acebutolol)
- 22568-64-5(rac Diacetolol)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
